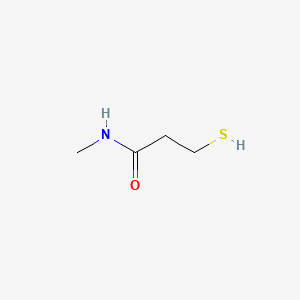

3-Mercapto-N-methylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-5-4(6)2-3-7/h7H,2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQTZFNKSHBQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886000 | |

| Record name | Propanamide, 3-mercapto-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-99-3 | |

| Record name | 3-Mercapto-N-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-N-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-mercapto-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-mercapto-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-sulfanylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-N-methylpropanamide

This guide provides a comprehensive technical overview of 3-Mercapto-N-methylpropanamide, designed for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also field-proven insights into the molecule's synthesis, reactivity, and handling, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound (CAS: 52334-99-3) is a bifunctional molecule featuring a terminal thiol (sulfhydryl) group and a secondary amide.[1][2] This unique combination of functional groups dictates its chemical behavior, making it a subject of interest for applications ranging from polymer chemistry to bioconjugation and materials science.

The thiol group is a potent nucleophile and is readily susceptible to oxidation, while the amide bond offers hydrolytic lability under specific conditions, providing a dualistic reactivity profile.

Molecular Structure

The structure of this compound is characterized by a three-carbon chain separating the thiol and amide functionalities.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is crucial to note that experimental data for properties such as melting and boiling points are not consistently reported in public literature, which is common for specialized, non-commodity chemicals.

| Property | Value | Source |

| IUPAC Name | N-methyl-3-sulfanylpropanamide | [1] |

| CAS Number | 52334-99-3 | [1][3] |

| Molecular Formula | C₄H₉NOS | [1][4] |

| Molecular Weight | 119.19 g/mol | [1] |

| Polar Surface Area (PSA) | 71.39 Ų | [4] |

| LogP | 0.89260 | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved via the aminolysis of a 3-mercaptopropionate ester, such as methyl 3-mercaptopropionate, with methylamine. This approach is favored for its high atom economy and straightforward execution.

Synthesis Workflow

The logical flow for this synthesis involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a similar synthesis of an N-alkyl mercaptopropionamide.[6] The primary causality for specific steps, such as running the reaction under an inert atmosphere, is to prevent the oxidative dimerization of the thiol-containing starting material and product.

-

Reactor Setup: Equip a multi-necked reaction vessel with a magnetic stirrer, a thermometer, and a gas inlet connected to a nitrogen or argon source. The outlet should be vented through a trap containing bleach to neutralize any volatile mercaptan vapors.

-

Reagent Charging: To the vessel, add isopropanol (2 mL), followed by methyl 3-mercaptopropionate (2.0 g, 16.64 mmol).

-

Amine Addition: Add a solution of methylamine (e.g., 40% in water or an appropriate molar equivalent in a suitable solvent) (1.05 eq, ~17.5 mmol) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere. Maintain the internal temperature between 30-35°C for approximately 20 hours. The controlled temperature is a balance between ensuring a sufficient reaction rate and preventing side reactions or product degradation.

-

Workup and Extraction: After the reaction is complete (monitored by TLC or GC-MS), add dichloromethane (20 mL) to dilute the mixture. Transfer the solution to a separatory funnel. Wash sequentially with 0.1 N HCl to remove excess methylamine, followed by a brine wash to remove residual water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which is often an oily solid. Further purification can be achieved via silica gel chromatography if necessary.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its two functional groups. Understanding these distinct reactivities is critical for its application in further chemical transformations.

Thiol Group Reactivity: Oxidation Pathways

The sulfur atom in the thiol group is susceptible to oxidation and can exist in multiple oxidation states.[7] This reactivity is fundamental in fields like redox biology and polymer chemistry.[8][9]

Mild Oxidation to Disulfide: In the presence of mild oxidizing agents, or even atmospheric oxygen, thiols readily undergo oxidative coupling to form disulfides.[7][10] This reaction is reversible with the use of a reducing agent.[7]

Caption: Oxidation of a thiol (R-SH) to a disulfide (R-S-S-R).

Strong Oxidation to Sulfonic Acid: The use of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the thiol group, typically through a sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) intermediate, to the stable sulfonic acid (R-SO₃H).[7][8][11]

Caption: Stepwise oxidation of a thiol to a sulfonic acid.

Amide Group Reactivity: Hydrolysis

Amide bonds are notably stable, but they can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.[12][13] This reaction breaks the amide bond to yield a carboxylic acid and an amine.[14][15]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon.[12] This "activation" step is crucial as it makes the otherwise unreactive carbonyl group susceptible to nucleophilic attack by water.

-

Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

-

Elimination: The C-N bond cleaves, and the amine leaves as a neutral molecule.

-

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification): In basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[14][16] This process is not truly catalytic as the hydroxide is consumed.

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the amide ion (⁻NHR), which is a strong base.

-

Acid-Base Reaction: The amide ion immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and a neutral amine.

-

Protonation: An acidic workup is required in a final, separate step to protonate the carboxylate and yield the neutral carboxylic acid.[14]

Safety, Handling, and Storage

Hazard Profile: Aggregated GHS data indicates that this compound is toxic if swallowed and harmful in contact with skin or if inhaled.[1]

-

H301: Toxic if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

Handling and Personal Protective Equipment (PPE): Given its hazard profile, handling should occur in a well-ventilated area or a chemical fume hood.[17] Standard PPE, including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[17]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[5] An inert atmosphere is recommended for long-term storage to prevent oxidation of the thiol group. It is incompatible with strong bases, reducing agents, and oxidizing agents.[17]

Potential Applications

The dual functionality of this compound makes it a versatile building block.

-

Polymer and Materials Science: The thiol group can participate in thiol-ene "click" reactions or serve as a chain transfer agent in polymerization.

-

Bioconjugation: The thiol group can be used to attach the molecule to biomolecules or surfaces.

-

Pharmaceutical Research: Mercaptoacetamide derivatives have been investigated as potential inhibitors for enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[18]

-

Agrochemicals: Related mercaptan-containing molecules are used as intermediates in the synthesis of agrochemicals.[19]

References

- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanamide, 3-mercapto-N-methyl- | 52334-99-3 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]

- 5. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Video: Preparation and Reactions of Thiols [jove.com]

- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. aklectures.com [aklectures.com]

- 17. fishersci.com [fishersci.com]

- 18. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methyl 3-Mercaptopropionate [cpchem.com]

N-methyl 3-mercaptopropionamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-methyl 3-mercaptopropionamide

Executive Summary

N-methyl 3-mercaptopropionamide is a bifunctional organic molecule featuring both a thiol and an amide group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Notably, its derivatives have emerged as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to pathogenic bacteria.[1][2] The development of robust and efficient synthetic routes to this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of the core synthetic pathways for N-methyl 3-mercaptopropionamide, offering mechanistic insights, comparative analysis, and detailed experimental protocols tailored for researchers and chemical development professionals.

Introduction: Significance and Strategic Importance

Chemical Identity and Properties

N-methyl 3-mercaptopropionamide (CAS No. 52334-99-3) is an organosulfur compound with the chemical formula C₄H₉NOS.[3] Its structure contains a reactive thiol (-SH) group, which is susceptible to oxidation but also key to its biological activity, and a stable secondary amide group.

-

Molecular Formula: C₄H₉NOS

-

Molecular Weight: 119.19 g/mol [3]

-

IUPAC Name: N-methyl-3-sulfanylpropanamide[3]

-

Key Functional Groups: Thiol (-SH), Amide (-CONH-)

Applications in Drug Development

The primary driver for the synthesis of N-methyl 3-mercaptopropionamide and its analogs is their potential to combat antibiotic resistance. Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including last-resort carbapenems.[4][5] The thiol group of mercaptopropionamide derivatives can effectively chelate the zinc ions in the MBL active site, inhibiting the enzyme and restoring the efficacy of co-administered antibiotics.[6] Several studies have demonstrated that N-aryl and other substituted mercaptopropionamides can reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains by up to 256-fold, highlighting the therapeutic potential of this molecular scaffold.[1][2]

Core Synthesis Pathways

Two primary and logically sound strategies exist for the synthesis of N-methyl 3-mercaptopropionamide: the direct amidation of 3-mercaptopropionic acid and the aminolysis of a corresponding ester derivative. The choice between these pathways depends on factors such as starting material availability, scale, and required purity.

Pathway A: Direct Amidation of 3-Mercaptopropionic Acid

This is the most direct approach, involving the formation of an amide bond between the carboxylic acid group of 3-mercaptopropionic acid (3-MPA) and methylamine.

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires either high temperatures to drive off water or, more commonly, the use of a coupling agent. The coupling agent activates the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by methylamine.

Caption: Pathway A: Direct Amidation via an Activated Intermediate.

-

Choice of Coupling Agent: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification, whereas the dicyclohexylurea byproduct of DCC is not and must be filtered.

-

Inert Atmosphere: The thiol group in 3-MPA is prone to oxidation, forming disulfide-linked dimers. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical, field-proven step to minimize this side reaction and ensure higher purity of the target compound.

-

Temperature Control: Amide coupling reactions are often run at 0 °C initially and then allowed to warm to room temperature. This controlled approach mitigates potential side reactions and prevents the degradation of thermally sensitive reagents.

Pathway B: Aminolysis of a 3-Mercaptopropionic Acid Ester

This two-step approach first involves the esterification of 3-MPA (if the ester is not commercially available), followed by the reaction of the ester with methylamine to yield the desired amide.

The reaction between an ester, such as methyl 3-mercaptopropionate, and an amine is a classic nucleophilic acyl substitution.[7] The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, expelling the alcohol (methanol) as a leaving group to form the more stable amide.

Caption: Pathway B: Aminolysis of a 3-Mercaptopropionate Ester.

-

Solvent Choice: The reaction can be run neat or in a solvent like isopropanol or methylene dichloride.[7] The solvent choice can influence reaction rate and solubility of reactants. Using an excess of methylamine (often as a solution in a solvent like THF or ethanol) can drive the reaction to completion.

-

Reaction Conditions: This pathway often requires mild heating (e.g., 30-40 °C) to proceed at a reasonable rate, though it is generally less sensitive than the coupling agent-mediated pathway.[7] The formation of methanol as a byproduct makes this reaction essentially irreversible under these conditions.

-

Starting Material Purity: The quality of the starting ester is paramount. The synthesis of methyl 3-mercaptopropionate itself can be achieved through Fischer esterification of 3-MPA with methanol using an acid catalyst, or through the reaction of methyl acrylate with hydrogen sulfide.[8][9][10] Ensuring the ester is free of unreacted acid is crucial for a clean aminolysis reaction.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route requires a careful evaluation of several practical and chemical factors.

| Feature | Pathway A: Direct Amidation | Pathway B: Aminolysis of Ester |

| Starting Materials | 3-Mercaptopropionic Acid, Methylamine | Methyl 3-mercaptopropionate, Methylamine |

| Key Reagents | Coupling Agent (EDC, DCC), Base (DIPEA) | None required (or mild base) |

| Reaction Steps | One primary step | Two steps if ester is not available |

| Typical Conditions | 0 °C to Room Temperature, Inert Atmosphere | Room Temperature to ~40 °C[7] |

| Key Byproducts | Water, Urea derivative (water- or solid-soluble) | Methanol |

| Advantages | Direct, potentially faster overall process | Cleaner reaction, no coupling agents needed, volatile byproduct is easy to remove |

| Disadvantages | Cost of coupling agents, potential for side reactions, more complex purification | Requires an additional step if the starting ester is not commercially available |

| Trustworthiness | High, but sensitive to reagent quality and conditions | Very high, generally robust and high-yielding[7] |

Validated Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of N-methyl 3-mercaptopropionamide. Researchers should always conduct a thorough risk assessment before proceeding.

Protocol for Pathway A: Direct Amidation with EDC

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-mercaptopropionic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Amine Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 16-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-MPA is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol for Pathway B: Aminolysis of Methyl 3-mercaptopropionate

This protocol is adapted from a validated synthesis of a similar N-alkyl mercaptopropionamide.[7]

-

Reaction Setup: In a multi-necked flask equipped with a stirrer, place methyl 3-mercaptopropionate (1.0 eq) and a suitable solvent such as isopropanol.

-

Amine Addition: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2.0 M in THF) to the flask. A trap containing bleach should be used to capture any excess methylamine vapor.

-

Reaction: Stir the mixture at a controlled temperature of 30-35 °C for 18-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ester.

-

Work-up: After the reaction is complete, add methylene dichloride and transfer the mixture to a separatory funnel. Wash with water and then with brine to remove excess methylamine and any water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by chromatography if necessary.

Caption: General Experimental Workflow for Synthesis and Purification.

Safety and Handling Considerations

-

Thiols: 3-Mercaptopropionic acid and its derivatives possess a strong, unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood. Thiols are also susceptible to air oxidation.[11]

-

Methylamine: Methylamine is a toxic and flammable gas or volatile liquid. It should be handled with extreme care using appropriate personal protective equipment (PPE), including respiratory protection.

-

Reagents: Coupling agents like EDC and DCC can be sensitizers. Solvents like dichloromethane are hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals before use. The final product, N-methyl 3-mercaptopropionamide, is classified as acutely toxic and an irritant.[3]

Conclusion

The synthesis of N-methyl 3-mercaptopropionamide is readily achievable through two robust and well-understood chemical pathways. The direct amidation route offers a convergent approach, while the aminolysis of an ester provides a clean and often high-yielding alternative that avoids costly coupling agents. The choice of method will be dictated by project-specific requirements, including scale, cost, and available starting materials. Given the growing importance of this scaffold in the development of novel antibacterial agents, a thorough understanding of these synthetic strategies is essential for researchers in the field of drug discovery.

References

- 1. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Mercapto-N-methylpropanamide | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria | MDPI [mdpi.com]

- 5. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]

- 11. atamankimya.com [atamankimya.com]

An In-Depth Technical Guide to 3-Mercapto-N-methylpropanamide (CAS 52334-99-3)

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Mercapto-N-methylpropanamide, a bifunctional organic molecule featuring a thiol and an amide group. While specific research on this compound is limited, this document synthesizes information from related chemical entities and established principles of organic chemistry to offer valuable insights for researchers. This guide covers plausible synthetic routes, purification strategies, detailed analytical methodologies for characterization, and critical safety protocols. Furthermore, it explores the potential applications of this compound in drug discovery and biochemistry, drawing parallels from the known reactivity and biological significance of its constituent functional groups. This document is intended to serve as a foundational resource, empowering scientists to explore the potential of this and similar molecules in their research endeavors.

Introduction: Unveiling a Molecule of Interest

This compound, with the CAS number 52334-99-3, is an intriguing molecule for chemical and biological research due to its dual functionality. The presence of a nucleophilic thiol (-SH) group and a polar N-methylamide (-C(O)NHCH₃) group within the same compact structure suggests a wide range of potential chemical transformations and biological interactions.

The thiol group is a well-known player in biological systems, most notably in the amino acid cysteine, and is crucial for protein structure, enzyme catalysis, and cellular redox homeostasis.[1] Its ability to form disulfide bonds, chelate metals, and act as a potent nucleophile makes it a valuable functional group in drug design and development.[2] The N-methylamide group, a common feature in peptides and pharmaceuticals, contributes to the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

This guide aims to bridge the current information gap on this compound by providing a structured and scientifically grounded resource. It is designed to be a practical tool for laboratory work, offering both theoretical understanding and actionable protocols.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₉NOS | [3] |

| Molecular Weight | 119.19 g/mol | [3] |

| IUPAC Name | N-methyl-3-sulfanylpropanamide | [3] |

| CAS Number | 52334-99-3 | [3] |

| Appearance | Likely a liquid or low-melting solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the esterification of 3-mercaptopropionic acid to form methyl 3-mercaptopropionate, followed by amidation with methylamine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for yield and purity.

Step 1: Synthesis of Methyl 3-mercaptopropionate

This step is based on the well-established Fischer esterification reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-mercaptopropionic acid (1 equivalent) and an excess of methanol (e.g., 5-10 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 15 hours, as a starting point).[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. The crude product can then be purified by distillation.[5][6]

Step 2: Synthesis of this compound

This step involves the aminolysis of the methyl ester.

-

Reaction Setup: In a suitable pressure vessel or a sealed flask, dissolve the purified methyl 3-mercaptopropionate (1 equivalent) in a solvent such as methanol or isopropanol.

-

Amidation: Add an excess of methylamine (as a solution in a solvent like THF or as a gas). The use of excess amine drives the reaction to completion.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-35°C) for several hours.[7] Monitor the reaction by TLC or GC-MS until the starting ester is consumed.

-

Workup: Upon completion, remove the solvent and excess methylamine under reduced pressure. The crude product will likely be an oil or a solid.

Purification Strategy

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents.

-

Extraction: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining methylamine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Chromatography: For high purity, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the compound, but a mixture of hexane and ethyl acetate or dichloromethane and methanol would be a good starting point.

-

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted as follows:

-

A singlet for the N-methyl protons.

-

Two triplets for the methylene protons of the propane chain, showing coupling to each other.

-

A triplet for the thiol proton, which may be broad and its position can be concentration and solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts include:

-

A signal for the carbonyl carbon of the amide.

-

Signals for the two methylene carbons.

-

A signal for the N-methyl carbon.

-

Note: The exact chemical shifts will depend on the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[11] It can be used to assess the purity of the compound and to identify any volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (119.19 g/mol ).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. It can provide information on both the molecular weight and the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of the compound and for quantitative analysis.[12]

-

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide bond absorbs, or fluorescence detection after derivatization of the thiol group, can be employed.[13][14]

Potential Applications and Future Directions

The unique combination of a thiol and an N-methylamide group in this compound opens up a range of potential applications, particularly in the fields of drug discovery and biochemistry.

Role in Drug Discovery

-

Enzyme Inhibition: The thiol group is a known binder to the zinc ions present in the active sites of many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Therefore, this compound could serve as a scaffold for the design of novel enzyme inhibitors.

-

Antioxidant and Radioprotective Agent: Thiols are effective radical scavengers and can help protect cells from oxidative damage.[1] This compound could be investigated for its potential as an antioxidant or as a radioprotective agent.

-

Prodrug Development: The thiol group can be masked to create prodrugs that release the active thiol-containing molecule under specific physiological conditions.

Biochemical Research

-

Bioconjugation: The thiol group can be used to attach the molecule to proteins, peptides, or other biomolecules through thiol-maleimide or thiol-ene "click" chemistry.[15]

-

Probing Protein Function: As a small molecule containing a reactive thiol, it could be used to probe the function of cysteine residues in proteins.

-

Metabolic Studies: Derivatives of propanamide have been investigated for their biological relevance as metabolic intermediates and for potential therapeutic applications.[4]

Caption: Potential applications of this compound.

Safety and Handling

Working with any chemical requires strict adherence to safety protocols. The following are key safety considerations for handling this compound, based on the known hazards of mercaptans and amides.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[16]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Mercaptans are known for their strong, unpleasant odors.[17]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule with significant untapped potential. While specific literature on this compound is sparse, its structural features suggest a rich chemistry and a range of possible applications in the life sciences. This technical guide has provided a foundational framework for its synthesis, purification, and characterization, based on established chemical principles and data from related compounds. It is our hope that this guide will stimulate further research into this and similar bifunctional molecules, ultimately leading to new discoveries and innovations in drug development and biochemical research.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]

- 6. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective | MDPI [mdpi.com]

- 10. MCR-ALS analysis of 1H NMR spectra by segments to study the zebrafish exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

- 17. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]

An In-Depth Technical Guide to the Mechanism of Action for 3-Mercapto-N-methylpropanamide as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Mercapto-N-methylpropanamide as a reducing agent, with a particular focus on its application in the cleavage of disulfide bonds in proteins and peptides. As a monothiol reagent, its efficacy is rooted in the principles of thiol-disulfide exchange. This document will delve into the fundamental chemical principles governing this reaction, explore the kinetic and thermodynamic factors that influence its efficiency, and provide practical insights for its application in research and drug development.

Introduction: The Role of Reducing Agents in Life Sciences

In the landscape of biochemistry and drug development, the precise control of protein structure is paramount. Disulfide bonds, the covalent linkages between two cysteine residues, are critical determinants of the tertiary and quaternary structures of many proteins, influencing their stability, activity, and function. The ability to selectively and efficiently cleave these bonds is essential for a multitude of applications, including:

-

Protein characterization: Reduction of disulfide bonds is a prerequisite for techniques such as SDS-PAGE, mass spectrometry-based peptide mapping, and Edman degradation, allowing for the accurate determination of protein primary structure and the identification of post-translational modifications.[1]

-

Recombinant protein production: Refolding of recombinant proteins expressed in microbial systems often requires the reduction of incorrectly formed disulfide bonds, followed by controlled re-oxidation to achieve the native, biologically active conformation.

-

Antibody-drug conjugates (ADCs): The development of ADCs often involves the selective reduction of interchain disulfide bonds in monoclonal antibodies to provide reactive thiol groups for the conjugation of cytotoxic payloads.

-

Assaying enzyme activity: The activity of certain enzymes is regulated by the redox state of their cysteine residues, and reducing agents are employed to maintain or modulate their catalytic function.

While a variety of reducing agents are commercially available, each possesses a unique profile of reactivity, stability, and compatibility with different experimental conditions. This guide focuses on this compound, a monothiol reducing agent, and elucidates its mechanism of action to enable its informed and effective use in the laboratory.

The Core Mechanism: Thiol-Disulfide Exchange

The reductive capacity of this compound is predicated on the chemical reaction known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond.

The overall reaction can be depicted as follows:

The reaction proceeds through a series of reversible bimolecular steps. The key mechanistic features are:

-

Nucleophilic Attack by the Thiolate Anion: The reaction is initiated by the deprotonated form of the thiol, the thiolate anion (R''-S⁻). The concentration of the thiolate anion is pH-dependent, increasing with higher pH. Therefore, the rate of thiol-disulfide exchange is generally enhanced at alkaline pH.[2]

-

Formation of a Mixed Disulfide Intermediate: The initial attack of the thiolate on the protein disulfide bond results in the formation of a transient mixed disulfide between the protein and the reducing agent, and the release of one of the protein's cysteine residues as a thiolate.

-

Resolution of the Mixed Disulfide: A second molecule of the reducing agent then attacks the mixed disulfide, releasing the second protein cysteine residue as a thiolate and forming the oxidized, disulfide form of the reducing agent.

The equilibrium of the reaction is driven by the relative concentrations of the reactants and products, as well as the redox potentials of the participating thiol/disulfide pairs.[3]

Chemical Structure and Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₉NOS | PubChem |

| Molecular Weight | 119.19 g/mol | PubChem |

| CAS Number | 52334-99-3 | PubChem |

| Appearance | Not specified | |

| Solubility | Not specified | |

| pKa of Thiol Group | Not specified |

The presence of the N-methylpropanamide moiety influences the molecule's polarity and potential for hydrogen bonding, which can affect its solubility and interaction with proteins.

Kinetics and Thermodynamics of Disulfide Reduction

The efficiency of a reducing agent is determined by both kinetic and thermodynamic factors.

Reaction Kinetics

The rate of disulfide bond reduction by this compound is influenced by several factors:

-

pH: As mentioned, the reaction rate increases with pH due to the increased concentration of the nucleophilic thiolate anion. The optimal pH for reduction is typically in the slightly alkaline range (pH 7.5-8.5).

-

Concentration of the Reducing Agent: The reaction is bimolecular, meaning its rate is dependent on the concentration of both the protein disulfide and the reducing agent.[2] In practice, a significant molar excess of the reducing agent is used to drive the reaction to completion.

-

Temperature: Increasing the temperature generally increases the reaction rate. However, care must be taken to avoid protein denaturation at elevated temperatures.

-

Accessibility of the Disulfide Bond: The steric hindrance around the disulfide bond within the folded protein structure can significantly impact the rate of reduction. Buried disulfide bonds may require the presence of denaturants (e.g., urea, guanidinium chloride) to become accessible to the reducing agent.

Redox Potential

For comparison, the redox potentials of some common reducing agents are:

| Reducing Agent | Redox Potential (E°' at pH 7) |

| Dithiothreitol (DTT) | -0.33 V |

| Tris(2-carboxyethyl)phosphine (TCEP) | -0.29 V |

| Glutathione (GSH) | -0.24 V |

Note: The redox potential of this compound would need to be experimentally determined for a precise comparison.

The efficiency of dithiol reducing agents like DTT is enhanced by the formation of a thermodynamically stable six-membered ring upon oxidation, which drives the reaction equilibrium towards the reduced protein.[4] As a monothiol, this compound does not benefit from this intramolecular cyclization.

Experimental Workflow: Reduction of Protein Disulfide Bonds

The following is a generalized protocol for the reduction of protein disulfide bonds using this compound. The optimal conditions, particularly the concentration of the reducing agent and incubation time, should be empirically determined for each specific protein.

Materials

-

Protein sample in a suitable buffer (e.g., Tris-HCl, phosphate buffer)

-

This compound

-

Denaturant (e.g., 8 M urea or 6 M guanidinium chloride), if required

-

Alkylation reagent (e.g., iodoacetamide or N-ethylmaleimide), for subsequent analysis

-

Quenching reagent (e.g., an excess of a different thiol like DTT or β-mercaptoethanol)

Protocol

-

Sample Preparation: Dissolve the protein sample to a known concentration in the chosen reaction buffer. If the disulfide bonds are buried, add a denaturant to the buffer.

-

Addition of Reducing Agent: Prepare a fresh stock solution of this compound. Add the reducing agent to the protein solution to the desired final concentration. A typical starting point is a 10- to 100-fold molar excess over the concentration of disulfide bonds.

-

Incubation: Incubate the reaction mixture at a controlled temperature. Common conditions are room temperature for 1-2 hours or 37°C for 30-60 minutes. The progress of the reduction can be monitored by taking aliquots at different time points.

-

Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, especially if the protein is to be analyzed under non-denaturing conditions, the newly formed free thiol groups should be alkylated. Add an alkylating agent in a slight molar excess over the total thiol concentration (protein thiols + reducing agent). Incubate in the dark at room temperature for 30-60 minutes.

-

Quenching the Reaction: Stop the alkylation reaction by adding a quenching reagent.

-

Downstream Analysis: The reduced and alkylated protein is now ready for downstream applications such as electrophoresis, chromatography, or mass spectrometry.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for Protein Disulfide Bond Reduction.

Visualization of the Mechanism

Conclusion and Future Perspectives

This compound serves as an effective monothiol reducing agent through the well-established mechanism of thiol-disulfide exchange. Its utility in research and drug development is clear, particularly in applications requiring the controlled cleavage of protein disulfide bonds. While it may not possess the inherent thermodynamic advantage of dithiol reagents like DTT, its performance can be optimized by careful control of reaction conditions such as pH, concentration, and temperature.

Further research is warranted to precisely determine the standard redox potential of this compound and to conduct detailed kinetic studies comparing its efficacy against a broader range of disulfide-containing proteins and in direct comparison with other commonly used reducing agents. Such data would provide a more complete quantitative understanding of its capabilities and facilitate its even more strategic application in the life sciences. The development of novel reducing agents with tailored properties, including enhanced stability, selectivity, and efficiency, remains an active area of research with significant implications for the advancement of protein chemistry and biopharmaceutical development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

3-Mercapto-N-methylpropanamide molecular weight and formula

An In-Depth Technical Guide to 3-Mercapto-N-methylpropanamide for Advanced Research

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule featuring both a thiol (-SH) and an N-methylated amide (-C(O)NHCH₃) group. This unique structural combination imparts a range of chemical properties that make it a molecule of significant interest in various research and development sectors, particularly in medicinal chemistry and materials science. The nucleophilic nature of the thiol group, combined with the hydrogen-bonding capabilities and metabolic stability of the N-methylamide, positions this compound as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety protocols for laboratory professionals.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in any experimental setting. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NOS | [1][2][3] |

| Molecular Weight | 119.19 g/mol | [1][3] |

| IUPAC Name | N-methyl-3-sulfanylpropanamide | [1] |

| CAS Number | 52334-99-3 | [1][2][4][5] |

| Density | 1.04 g/cm³ | [6] |

| Boiling Point | 291.1 °C at 760 mmHg | [6] |

| Flash Point | 129.9 °C | [6] |

| Synonyms | N-Methyl 3-mercaptopropionamide, Propanamide, 3-mercapto-N-methyl- | [1][2][7] |

Synthesis Pathway and Mechanistic Considerations

While numerous specific synthetic routes can be envisioned, a common and reliable method for the preparation of this compound involves the amidation of 3-mercaptopropionic acid. This approach is favored for its high efficiency and the ready availability of starting materials.

Conceptual Synthetic Workflow: Amide Coupling

The core of the synthesis is the formation of an amide bond between the carboxylic acid of 3-mercaptopropionic acid and methylamine. Direct reaction is often slow and inefficient; therefore, the carboxylic acid is typically "activated" first. A common choice for this activation is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Causality of Experimental Choice: The activation step is crucial because the hydroxyl group of the carboxylic acid is a poor leaving group. The coupling agent reacts with the carboxyl group to form a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of methylamine, leading to the formation of the stable amide bond and displacing the activated leaving group.

Caption: A conceptual workflow for the synthesis of this compound via activated amide coupling.

Potential Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry. The thiol group, in particular, is a key player in various biological interactions.

-

Covalent Inhibitors: The thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues (like cysteine or lysine) on target proteins. This makes the molecule a potential warhead or a fragment for designing targeted covalent inhibitors, a strategy known to improve drug potency and duration of action.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linker molecules are required to connect the active payload to the targeting moiety. The thiol group can be used as an attachment point, often after deprotection, to conjugate with other molecules.

-

Biomarker Development: Thiol-containing compounds can be used to probe biological systems, for example, by reacting with specific metabolites or proteins, which can be useful in the development of new biomarkers.[8] Model-Informed Drug Discovery and Development (MID3) approaches can then be used to predict clinical outcomes based on these biomarker responses.[9]

Caption: Logical relationships illustrating the utility of this compound in drug development.

Experimental Protocol: Compound Characterization

Following synthesis, it is imperative to validate the structure and assess the purity of the final product. A standard workflow for this process is outlined below. This protocol ensures a self-validating system for product integrity.

Step-by-Step Characterization Workflow

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 120.05, confirming the molecular weight of 119.19 Da.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

-

Procedure: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum should show distinct signals for the N-methyl protons, the two methylene (-CH₂-) groups, and the thiol proton. The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR will confirm the presence of the four unique carbon atoms.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the compound.

-

Procedure: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient). Inject a known concentration of the sample and monitor the elution profile using a UV detector.

-

Expected Result: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).[2][3][4]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk to laboratory personnel.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, reducing agents, and oxidizing agents.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Conclusion

This compound is a chemically versatile molecule with significant potential as a building block in advanced chemical synthesis, particularly within the pharmaceutical and materials science industries. Its defined physicochemical properties, straightforward synthetic accessibility, and potent functional groups provide a solid foundation for its use in creating novel covalent inhibitors, complex molecular conjugates, and research probes. Adherence to strict safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.

References

- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]

- 3. This compound , 95% , 52334-99-3 - CookeChem [cookechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. lookchem.com [lookchem.com]

- 7. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

3-Mercapto-N-methylpropanamide reaction with cysteine residues

An In-Depth Technical Guide to the Reaction of 3-Mercapto-N-methylpropanamide with Cysteine Residues

Executive Summary

The selective modification of cysteine residues on proteins and peptides is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics, diagnostics, and research tools. Cysteine's unique reactivity, primarily due to its thiol group, allows for specific covalent bond formation under mild, biocompatible conditions. This guide provides a detailed technical overview of the reaction between this compound (3-MNM) and cysteine residues. We will explore the fundamental reaction mechanism, which centers on the formation of a disulfide bond, and provide field-proven insights into experimental design, optimization, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific thiol-disulfide chemistry for precise biomolecular engineering.

Introduction: The Significance of Cysteine Targeting

In the landscape of protein modification, cysteine stands out. While other residues like lysine are abundant, their modification often results in heterogeneous products. Cysteine residues are typically less frequent and often possess a unique chemical reactivity, making them ideal targets for site-specific bioconjugation.[1] The nucleophilic nature of the cysteine thiol side chain allows it to react with a variety of electrophilic partners.[2]

This guide focuses on the interaction of a cysteine residue on a biomolecule with this compound, a small molecule containing a thiol group. The primary reaction pathway between these two entities is the formation of a mixed disulfide bond. This type of linkage is of particular interest in drug development, especially for creating antibody-drug conjugates (ADCs) or for temporarily modifying protein function, as disulfide bonds can be cleaved under the reducing conditions found within a cell.[3]

Foundational Chemistry: Reactants and Environment

Cysteine Residues

The reactivity of a cysteine residue is almost entirely dictated by its thiol (-SH) side chain. For the thiol to act as an effective nucleophile, it must be deprotonated to its thiolate anion (-S⁻) form. This deprotonation is governed by the thiol's pKa value and the pH of the surrounding environment.[4] The pKa of a cysteine side chain in a protein can vary significantly (from ~3 to over 9) depending on its local microenvironment, such as proximity to charged residues.[5] However, a typical pKa is around 8.5. Performing reactions at a pH near or slightly below the pKa ensures a sufficient population of the reactive thiolate anion while minimizing potential side reactions, such as the reaction of lysine residues (pKa ~10.5).[5][6]

This compound (3-MNM)

This compound (CAS: 52334-99-3) is a simple, monofunctional thiol-containing molecule.[7][8] Its structure features a primary thiol group, which is the reactive center for the chemistry described herein, and a methylamide group.

-

Molecular Formula: C₄H₉NOS[7]

-

Key Functional Groups: Thiol (-SH), Amide (-CONH-)

The presence of the amide group makes it a polar, water-soluble molecule suitable for reactions in aqueous buffers common in bioconjugation.

Reaction Mechanism: Disulfide Bond Formation

The reaction between a protein cysteine thiol and 3-MNM thiol results in a mixed disulfide bond (Protein-S-S-MNM). This is an oxidation reaction where each sulfur atom formally loses an electron. This process does not typically occur spontaneously by simply mixing the two thiols in solution. It requires an oxidizing agent or participation in a disulfide exchange reaction.

A common and controlled method is to perform a disulfide exchange. In this scenario, the target cysteine on the protein is first activated, for example, by reacting it with Ellman's reagent (DTNB) to form a temporary, colored disulfide adduct. The subsequent introduction of 3-MNM, typically in excess, drives the reaction forward, displacing the colored leaving group and forming the desired mixed disulfide.

Alternatively, a mild oxidant can be used to facilitate the direct coupling of the two free thiols. The diagram below illustrates this direct oxidation pathway.

Caption: Mechanism of mixed disulfide bond formation.

Experimental Protocol and Workflow

This section provides a generalized, self-validating protocol for the conjugation of 3-MNM to a cysteine-containing protein.

Step-by-Step Methodology

1. Protein Preparation and Reduction (If Necessary):

-

Rationale: Cysteine residues on proteins can exist as disulfide bonds (cystine). To make them available for conjugation, these must first be reduced to free thiols.

-

Procedure:

-

Dissolve the protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4).

-

Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a thiol and will not compete in the subsequent reaction.[10]

-

Incubate at room temperature for 1-2 hours.

-

Remove the excess TCEP using a desalting column or size-exclusion chromatography (SEC), exchanging the protein into a deoxygenated reaction buffer (e.g., PBS, pH 7.0).

-

2. Conjugation Reaction:

-

Rationale: The reaction is performed under controlled conditions to ensure specificity and efficiency. A slight molar excess of 3-MNM is used to drive the reaction to completion.

-

Procedure:

-

Immediately after protein reduction and buffer exchange, determine the protein concentration.

-

Prepare a stock solution of 3-MNM in the same deoxygenated reaction buffer.

-

Add a 5- to 10-fold molar excess of 3-MNM to the reduced protein solution.

-

If using a direct oxidation method, add a mild oxidant (e.g., a substoichiometric amount of hydrogen peroxide).

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

-

3. Quenching and Purification:

-

Rationale: Unreacted 3-MNM and byproducts must be removed to obtain a pure conjugate.

-

Procedure:

-

(Optional) Quench the reaction by adding a small molecule thiol scavenger like N-acetyl-L-cysteine if needed.

-

Purify the protein conjugate from excess 3-MNM and other small molecules using SEC or tangential flow filtration (TFF). The protein conjugate will elute in the earlier fractions.

-

4. Characterization and Validation:

-

Rationale: The final product must be analyzed to confirm successful conjugation and determine its purity and integrity.

-

Procedure:

-

Confirm the covalent modification and determine the final molecular weight using Mass Spectrometry (MS).

-

Assess the purity and aggregation state of the conjugate using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).

-

Determine the concentration of the final conjugate using a protein assay (e.g., UV-Vis spectroscopy at 280 nm).[11]

-

Experimental Workflow Diagram

Caption: Standard experimental workflow for protein conjugation.

Key Reaction Parameters

| Parameter | Recommended Range | Rationale & Causality |

| pH | 6.5 - 7.5 | Balances the need for reactive thiolate (-S⁻) with the desire to suppress reactivity of other nucleophiles like amines. Lower pH can enhance selectivity for N-terminal cysteines.[5] |

| Temperature | 4°C - 25°C | Lower temperatures (4°C) can improve protein stability over longer reaction times, while room temperature (25°C) increases the reaction rate. |

| Molar Ratio | 5:1 to 10:1 (3-MNM:Protein) | A molar excess of the small molecule drives the reaction equilibrium towards the product, ensuring high conjugation efficiency. |

| Buffer Choice | Phosphate, HEPES | Non-nucleophilic buffers are essential to avoid competing side reactions. Buffers containing primary amines (e.g., Tris) should be avoided.[10] |

| Oxygen | Minimize (Use deoxygenated buffers) | Oxygen can lead to uncontrolled oxidation of thiols, forming a heterogeneous mix of disulfide-linked dimers and other species. |

Characterization of the Protein-MNM Conjugate

Thorough analytical characterization is critical to validate the outcome of the conjugation.[12] A multi-faceted approach ensures the identity, purity, and stability of the final product.[11][13]

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Confirms covalent modification and determines the number of conjugated molecules. | An increase in mass corresponding to the molecular weight of the 3-MNM adduct (approx. +118 Da per conjugation after loss of 1H). |

| SE-HPLC | Assesses purity, detects aggregation, and separates unreacted protein. | A single, sharp peak for the monomeric conjugate, shifted slightly from the starting protein peak. Absence of high molecular weight aggregates. |

| RP-HPLC | Separates molecules based on hydrophobicity. Can resolve different conjugation states. | A shift in retention time for the conjugate compared to the unconjugated protein. |

| UV-Vis Spectroscopy | Measures protein concentration and can detect some modifications. | Used primarily for concentration measurement via absorbance at 280 nm.[13] |

| Circular Dichroism (CD) | Assesses the impact of conjugation on the protein's secondary and tertiary structure. | The CD spectrum of the conjugate should be highly similar to that of the native protein, indicating that the modification did not cause unfolding.[14] |

Applications in Drug Development and Research

The ability to selectively form cleavable disulfide bonds with cysteine residues is highly valuable in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be linked to an antibody via a disulfide bond. The ADC targets a specific cell type (e.g., a cancer cell), and once internalized, the disulfide bond is cleaved by the high intracellular concentration of glutathione, releasing the potent drug precisely where it is needed.[1]

-

Reversible Protein Inhibition: A small molecule like 3-MNM can be conjugated to a cysteine in the active site of an enzyme, temporarily blocking its function. This can be used to study protein function with high temporal control.

-

Protein Labeling and Imaging: By first synthesizing a derivative of 3-MNM that contains a fluorescent dye or a biotin tag, this chemistry can be used to attach probes to proteins for visualization or purification.[3]

Conclusion

The reaction of this compound with cysteine residues to form a mixed disulfide bond is a specific and versatile tool in the bioconjugation toolkit. Its utility is rooted in the unique and tunable reactivity of the cysteine thiol. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve high yields of well-defined, site-specific protein conjugates. Supported by a robust suite of analytical characterization techniques, this chemistry provides a reliable method for developing next-generation protein therapeutics, diagnostics, and fundamental research reagents.

References

- 1. Bioconjugation application notes [bionordika.fi]

- 2. researchgate.net [researchgate.net]

- 3. susupport.com [susupport.com]

- 4. Site-specific proteomic mapping identifies selectively modified regulatory cysteine residues in functionally distinct protein networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 52334-99-3|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. youtube.com [youtube.com]

- 11. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 12. One moment, please... [biopharma-asia.com]

- 13. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical Techniques for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]

A Guide to the Fundamental Principles of Disulfide Bond Reduction for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Disulfide bonds are critical covalent linkages that dictate the tertiary and quaternary structures of many proteins, thereby governing their stability and biological function.[1][2] The ability to control the cleavage of these bonds is fundamental to a vast array of techniques in protein chemistry, proteomics, and the development of therapeutic biologics.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles of disulfide bond reduction, moving from the fundamental chemical mechanisms to practical, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs, ensuring both scientific integrity and successful outcomes.

The Indispensable Role of the Disulfide Bond

Disulfide bonds are formed through the oxidation of the thiol groups of two cysteine residues, creating a cystine linkage (R-S-S-R').[1] These bonds are predominantly found in secreted proteins and the extracellular domains of membrane proteins, where they impart significant structural stability.[4] In the realm of biopharmaceuticals, particularly monoclonal antibodies and other recombinant proteins, the correct formation of disulfide bonds is a critical quality attribute, essential for therapeutic efficacy and stability.[1][5] Conversely, the precise and complete reduction of these bonds is a prerequisite for numerous analytical and preparative techniques, including protein sequencing, mass spectrometry-based proteomics, and the production of antibody-drug conjugates (ADCs).[5][6][7]

The Chemical Core: Mechanisms of Disulfide Bond Reduction

The cleavage of a disulfide bond is fundamentally a reduction reaction. This can be achieved through two primary mechanisms, largely dependent on the class of reducing agent employed.

Thiol-Disulfide Exchange: The Reversible Path

Thiol-based reducing agents, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), operate via a thiol-disulfide exchange reaction.[8][9] This is a two-step nucleophilic substitution reaction:

-

Initial Attack: The reaction is initiated by the nucleophilic attack of a thiolate anion (S⁻) from the reducing agent on one of the sulfur atoms of the protein's disulfide bond. This forms a transient mixed disulfide intermediate and releases one of the protein's cysteine residues as a free thiol.[9]

-

Resolution: A second molecule of the reducing agent attacks the mixed disulfide, releasing the second protein cysteine and forming a disulfide-linked dimer of the reducing agent.[9]

Dithiothreitol (DTT), also known as Cleland's reagent, is a particularly efficient dithiol.[8][10] After the initial attack and formation of a mixed disulfide, its second thiol group readily attacks the internal sulfur atom, forming a stable, six-membered cyclic disulfide.[8][10][11] This intramolecular reaction is entropically favored and drives the reduction to completion, making DTT significantly more potent than monothiols like BME, which require a large excess to shift the equilibrium towards the fully reduced protein.[11][12]

Caption: Mechanism of disulfide bond reduction by Dithiothreitol (DTT).

Phosphine-Based Reduction: The Irreversible Route

Phosphines, most notably Tris(2-carboxyethyl)phosphine (TCEP), offer an alternative, irreversible mechanism for disulfide reduction.[13][14] This reaction is not a thiol-disulfide exchange. Instead, the phosphorus atom of TCEP acts as a potent nucleophile, directly attacking one of the sulfur atoms of the disulfide bond.[4] This is followed by hydrolysis, which results in the formation of two free protein thiols and the highly stable TCEP-oxide.[4][13] The strength of the phosphorus-oxygen double bond in the final product renders this reaction effectively irreversible.[14]

Caption: Mechanism of disulfide bond reduction by TCEP.

A Comparative Analysis of Common Reducing Agents

The choice of reducing agent is a critical decision in experimental design. DTT and TCEP are the most widely used, each with a distinct set of properties.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-disulfide exchange (reversible) | Nucleophilic attack (irreversible)[13] |

| Redox Potential | -0.33 V at pH 7[10][11][15] | N/A (irreversible) |

| Optimal pH Range | 7.1 - 8.0[11] | Wide range (e.g., 4.5 - 8.5)[12][16] |

| Odor | Strong, unpleasant | Odorless[4] |

| Stability | Prone to air oxidation, especially at alkaline pH | Stable in aqueous solution and to air oxidation[12] |

| Reactivity with Alkylating Agents | Reacts with maleimides | Can react with maleimides[17] |

| Key Advantage | Well-established, potent dithiol | Effective over a broad pH range, stable, odorless |

| Key Disadvantage | Unstable, strong odor, narrow optimal pH | More expensive than DTT |

Critical Factors Influencing Reduction Efficiency

Achieving complete and specific disulfide bond reduction requires careful consideration of several reaction parameters.

-